Cas no 1700110-12-8 (2-1-(aminomethyl)cyclobutoxyethan-1-ol)

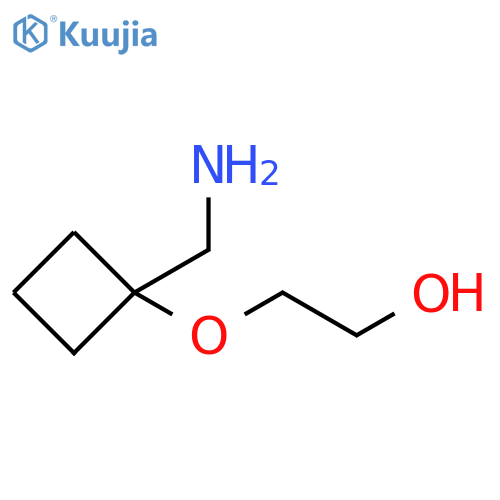

1700110-12-8 structure

商品名:2-1-(aminomethyl)cyclobutoxyethan-1-ol

2-1-(aminomethyl)cyclobutoxyethan-1-ol 化学的及び物理的性質

名前と識別子

-

- Ethanol, 2-[[1-(aminomethyl)cyclobutyl]oxy]-

- 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol

- 2-1-(aminomethyl)cyclobutoxyethan-1-ol

-

- インチ: 1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2

- InChIKey: WBFOEMBMCKVRKM-UHFFFAOYSA-N

- ほほえんだ: C(O)COC1(CN)CCC1

2-1-(aminomethyl)cyclobutoxyethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-171481-5.0g |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 5.0g |

$3065.0 | 2023-02-17 | |

| Enamine | EN300-171481-0.1g |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 0.1g |

$366.0 | 2023-09-20 | |

| Chemenu | CM432854-1g |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95%+ | 1g |

$1137 | 2022-12-31 | |

| 1PlusChem | 1P01B1WP-100mg |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 100mg |

$442.00 | 2025-03-19 | |

| 1PlusChem | 1P01B1WP-1g |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 1g |

$1210.00 | 2025-03-19 | |

| Aaron | AR01B251-2.5g |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 2.5g |

$2873.00 | 2023-12-15 | |

| Aaron | AR01B251-500mg |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 90% | 500mg |

$1158.00 | 2025-02-09 | |

| Aaron | AR01B251-1g |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 1g |

$1479.00 | 2025-03-30 | |

| 1PlusChem | 1P01B1WP-500mg |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 95% | 500mg |

$951.00 | 2025-03-19 | |

| Aaron | AR01B251-100mg |

2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |

1700110-12-8 | 90% | 100mg |

$529.00 | 2025-02-09 |

2-1-(aminomethyl)cyclobutoxyethan-1-ol 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1700110-12-8 (2-1-(aminomethyl)cyclobutoxyethan-1-ol) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 624-75-9(Iodoacetonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量